The Discovery and Development of CHZ868: A Type II JAK2 Inhibitor for Leukemia Research
The Discovery and Development of CHZ868: A Type II JAK2 Inhibitor for Leukemia Research
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of CHZ868, a potent and selective type II inhibitor of Janus kinase 2 (JAK2). It details the discovery, mechanism of action, and preclinical development of CHZ868 for leukemia, with a particular focus on B-cell acute lymphoblastic leukemia (B-ALL) characterized by CRLF2 rearrangements. This guide includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling, regulating cell growth, differentiation, and survival.[1] Dysregulation of the JAK/STAT signaling pathway is a key driver in various hematological malignancies, including B-cell acute lymphoblastic leukemia (B-ALL) and myeloproliferative neoplasms (MPNs).[1][2] A high-risk subset of B-ALL is characterized by rearrangements of the cytokine receptor-like factor 2 (CRLF2) gene, which often leads to constitutive activation of JAK2 signaling.[3][4][5]
While type I JAK2 inhibitors, which bind to the active conformation of the kinase, have shown some clinical benefit, they are associated with limitations such as paradoxical JAK2 hyperphosphorylation and the development of resistance.[3][4] This has driven the development of type II JAK2 inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase, offering a potential strategy to overcome these challenges.[2][6] CHZ868 emerged from a drug discovery program aimed at identifying novel type II JAK2 inhibitors with improved potency, selectivity, and pharmacokinetic properties.[2][3]
Discovery and Physicochemical Properties
The discovery of CHZ868 was the result of a focused medicinal chemistry effort.[3] The process began with mining a compound database for structural motifs characteristic of type II kinase inhibitors, leading to the identification of an arylamino-benzimidazole scaffold.[3] Through property and structure-based optimization, CHZ868 was developed.[3][7]
CHZ868 is characterized by high passive permeability, good metabolic stability, and moderate blood clearance, with good oral bioavailability, making it suitable for in vivo studies.[3][8]
Mechanism of Action
CHZ868 is a type II inhibitor of JAK2, meaning it binds to and stabilizes the inactive conformation of the kinase.[3][4][5] This is in contrast to type I inhibitors that target the ATP-binding pocket of the active kinase. The binding of CHZ868 to the inactive state prevents the conformational changes required for kinase activation, thereby abrogating downstream signaling.[2] This mechanism is particularly effective in overcoming the paradoxical hyperphosphorylation of JAK2 observed with type I inhibitors in certain leukemia subtypes.[3][4] By locking JAK2 in an inactive state, CHZ868 effectively inhibits the phosphorylation of downstream targets, most notably STAT5.[2][3]
Quantitative Data
The following tables summarize the quantitative data for CHZ868 from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of CHZ868
| Assay Type | Cell Line / Target | IC50 / GI50 (nM) | Reference |
| Enzymatic Assay | Activated JAK2 | Modest Activity | [3] |
| Cell-Based Assay | EPOR JAK2 WT Ba/F3 | 170 | [8] |
| Cell-Based Assay | JAK2 V617F SET2 | 59 | [8] |
| Cell-Based Assay | JAK1 V658F Ba/F3 | 4-fold higher than JAK2 V617F | [2] |
| Cell-Based Assay | TYK2 V678F Ba/F3 | 24-fold higher than JAK2 V617F | [2] |
| Cell-Based Assay | CMK (JAK3 A572V) | 378 | [2] |
| Cell-Based Assay | K562 (BCR-ABL) | 4627 | [2] |
Table 2: In Vivo Efficacy of CHZ868
| Leukemia Model | Dosing Regimen | Key Outcomes | Reference |
| Murine B-ALL (transgenic) | 30 mg/kg/day, oral gavage | Prolonged survival, reduced spleen size, loss of pSTAT5 | [9] |
| Human B-ALL Xenograft | 30 mg/kg/day, oral gavage | Prolonged survival | [9] |
| Murine PV (Jak2V617F knock-in) | 30-40 mg/kg/day, oral gavage | Reduced mutant allele burden, normalized hematocrit and WBC counts, restored splenic architecture | [2] |
| Murine MF (MPLW515L) | 40 mg/kg/day, oral gavage | Improved survival, normalized spleen weight, reduced hepatomegaly | [2] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is a general guideline based on standard procedures.[10][11][12][13][14]
-
Cell Plating: Seed leukemia cells in opaque-walled 96-well plates at a density of 0.1 × 10^6 to 0.6 × 10^6 cells/mL in a final volume of 100 µL per well.[3] Include control wells with media only for background luminescence.
-
Compound Addition: Add CHZ868 at various concentrations to the experimental wells. Use DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for approximately 30 minutes.[10][11]
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[10][11]
-
Data Acquisition: Measure the luminescence using a plate reader.
Western Blotting for JAK/STAT Pathway Analysis
This protocol is a general guideline based on standard procedures.[15][16][17][18]
-
Cell Treatment and Lysis: Treat leukemia cells with the desired concentrations of CHZ868 for a specified time (e.g., 2 hours).[3] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 4-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK2 and STAT5 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy Studies in Mouse Models of Leukemia
This protocol is a general guideline based on published studies.[2][3]
-
Animal Models: Utilize immunodeficient mice (e.g., NSG) for patient-derived xenograft (PDX) models or immunocompetent mice for syngeneic or transgenic models of leukemia.
-
Leukemia Engraftment: Transplant leukemia cells into recipient mice via tail vein injection.
-
Treatment: Once leukemia is established (typically confirmed by bioluminescence imaging or peripheral blood analysis), randomize the mice into treatment groups. Administer CHZ868 via oral gavage, typically at a dose of 30 mg/kg/day.[3] A vehicle control group should be included. For combination studies, a second agent like dexamethasone (e.g., 1 mg/kg/day, intraperitoneal injection) can be administered.[3]
-
Monitoring: Monitor the mice for signs of toxicity and tumor burden (e.g., spleen size, bioluminescence, or peripheral blood analysis).
-
Endpoint Analysis: At the end of the study, collect tissues (spleen, bone marrow, etc.) for further analysis, such as flow cytometry, immunohistochemistry, or western blotting to assess target engagement (e.g., pSTAT5 levels).[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the study of CHZ868.
Caption: Mechanism of action of CHZ868 in CRLF2-rearranged B-ALL.
Caption: General workflow for in vitro evaluation of CHZ868.
Caption: Synergistic effect of CHZ868 and Dexamethasone.
Overcoming Resistance to Type I JAK Inhibitors
A key advantage of CHZ868 is its ability to overcome persistence to type I JAK inhibitors.[2] Prolonged exposure of MPN cells to type I inhibitors can lead to a state of persistence where JAK-STAT signaling is reactivated.[2] CHZ868 has been shown to potently inhibit the proliferation of these persistent cells by effectively suppressing JAK2 and STAT phosphorylation, a feat that other type I inhibitors fail to achieve.[2] This suggests that the distinct mechanism of stabilizing the inactive kinase conformation is a viable strategy to treat patients who have developed resistance to first-generation JAK inhibitors.
Synergistic Combination with Dexamethasone
In the context of B-ALL, CHZ868 has demonstrated significant synergy with the glucocorticoid dexamethasone.[3] This combination leads to enhanced induction of apoptosis in CRLF2-rearranged B-ALL cells both in vitro and in vivo.[3] The synergistic effect is particularly promising for clinical translation given the established role and tolerability of dexamethasone in B-ALL treatment regimens.[3]
Conclusion
CHZ868 is a promising type II JAK2 inhibitor with a distinct mechanism of action that offers several advantages over type I inhibitors. Its ability to potently and selectively inhibit JAK2 signaling, overcome resistance, and synergize with standard-of-care agents like dexamethasone makes it a valuable tool for leukemia research and a potential therapeutic candidate for patients with JAK2-dependent hematological malignancies. The data and protocols presented in this whitepaper provide a comprehensive resource for the scientific community to further explore the potential of CHZ868 and other type II JAK2 inhibitors in the fight against leukemia.
References
- 1. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the type II JAK2 inhibitor CHZ868 in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. leidenlifecoursegeroscience.nl [leidenlifecoursegeroscience.nl]
- 5. Activity of the Type II JAK2 Inhibitor CHZ868 in B Cell Acute Lymphoblastic Leukemia. | Broad Institute [broadinstitute.org]
- 6. NVP-CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - OAK Open Access Archive [oak.novartis.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. scribd.com [scribd.com]
- 11. ch.promega.com [ch.promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. frontiersin.org [frontiersin.org]
- 18. researchgate.net [researchgate.net]
